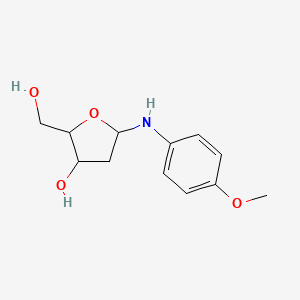
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol, also known as HMPA, is a heterocyclic compound that is widely used in organic synthesis and drug development. HMPA is a versatile reagent, and its synthetic applications include the preparation of organic compounds, the synthesis of pharmaceuticals, and the development of new materials. HMPA is also a valuable tool in the fields of biochemistry and physiology, as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well understood.
Scientific Research Applications
COX-2 Inhibition
Compounds similar to 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol have been found to exhibit appreciable COX-2 inhibition and selectivity. The structural features of these molecules, particularly the group present at C-5 of tetrahydrofuran and the substituents on the phenyl rings, significantly affect their activity. Quantitative structure-activity relationship studies highlight the importance of logP, TPSA, molecular connectivity, and valence connectivity in influencing these activities (Singh et al., 2008).
Antiviral and Anticancer Activities
New furan-2-carboxylic acids structurally related to the target compound have demonstrated high anti-tobacco mosaic virus (TMV) activity and moderate to weak inhibitory activities against certain human tumor cell lines. This suggests potential applications in the development of antiviral and anticancer agents (Wu et al., 2018).
Catalytic Synthesis
Tetrahydrofurans, including molecules similar to this compound, can be synthesized through palladium-catalyzed oxidative cyclization-methoxycarbonylation. This method demonstrates the compound's relevance in synthetic chemistry, particularly in developing efficient synthetic routes for complex molecules (Gabriele et al., 2000).
Coccidiostatic Activity
Compounds structurally related to the target molecule have shown significant coccidiostatic activity, suggesting potential applications in veterinary medicine and as a model for developing new antimicrobial agents (Georgiadis, 1976).
Pharmaceutical Industry Applications
Aminomethylhydroxymethylfuran derivatives, similar to the target compound, are used in the pharmaceutical industry. Their synthesis through reductive amination of 5-hydroxymethylfurfural demonstrates the compound's role in the development of pharmaceutical intermediates (Nuzhdin et al., 2020).
Mechanism of Action
Target of Action
It is suggested that this compound may be used in proteomics research .
Mode of Action
Similar compounds with a methoxyphenyl group have been used as hole transporting materials in perovskite solar cell applications . These compounds interact with their targets by facilitating the transfer of holes (positive charges) from the perovskite layer to the metal electrodes, reducing non-radiative recombination at the interface and thus improving the efficiency of the devices .
Biochemical Pathways
Similar compounds have been shown to affect the energy transfer pathways in perovskite solar cells .
Result of Action
Similar compounds have been shown to improve the power conversion efficiency of perovskite solar cells .
properties
IUPAC Name |
2-(hydroxymethyl)-5-(4-methoxyanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-9-4-2-8(3-5-9)13-12-6-10(15)11(7-14)17-12/h2-5,10-15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPHFRDGRAVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2555634.png)
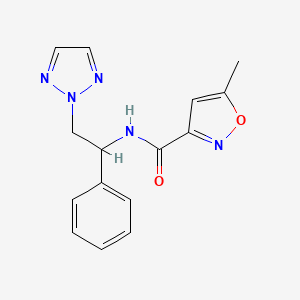

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2555639.png)

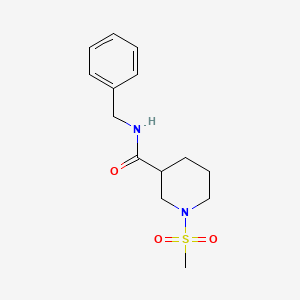
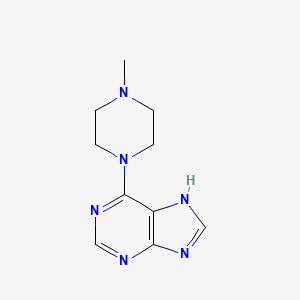
![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)
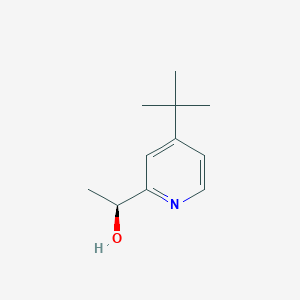

![2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2555650.png)
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)